molecular formula C12H13FO B1357678 Cyclopentyl 4-fluorophenyl ketone CAS No. 31545-25-2

Cyclopentyl 4-fluorophenyl ketone

Cat. No.: B1357678
CAS No.: 31545-25-2
M. Wt: 192.23 g/mol
InChI Key: OLMXMRIBMVPPJT-UHFFFAOYSA-N
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Description

Cyclopentyl 4-fluorophenyl ketone is a fluorinated aromatic ketone characterized by a cyclopentyl group attached to a ketone moiety and a 4-fluorophenyl substituent. This compound is of interest in synthetic organic chemistry and materials science due to the electron-withdrawing nature of the fluorine atom, which influences reactivity and molecular conformation. Evidence suggests that ketone formation at the cyclopentyl group is a critical step in its metabolic pathways, as observed in studies on structurally related metabolites .

Properties

IUPAC Name

cyclopentyl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMXMRIBMVPPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602551
Record name Cyclopentyl(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31545-25-2
Record name Cyclopentyl(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 4-fluorophenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 4-fluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 4-fluorobenzoic acid.

    Reduction: Formation of cyclopentyl 4-fluorophenyl methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl 4-fluorophenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 4-fluorophenyl ketone involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The pathways involved often include binding to active sites or allosteric sites on the target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Structural Features

Cyclopentyl 4-fluorophenyl ketone shares similarities with other aryl ketones but differs in substituent groups and steric/electronic effects:

Compound Key Structural Differences Impact on Molecular Geometry
This compound Cyclopentyl group + 4-fluorophenyl ketone Steric hindrance from cyclopentyl group may induce nonplanarity in adjacent substituents .
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () Chlorophenyl substituent + dimethylcyclopentanone core Increased steric bulk from dimethyl groups likely reduces conformational flexibility .
2-Chlorobenzyl 4-fluorophenyl ketone () Chlorobenzyl group replaces cyclopentyl moiety Planar chlorobenzyl group may enhance aromatic stacking interactions compared to cyclopentyl .
Thiazole-triazole derivatives () Fluorophenyl groups integrated into heterocyclic frameworks (thiazole, triazole) Fluorophenyl groups adopt perpendicular orientations relative to planar heterocycles .

Key Observations :

  • The 4-fluorophenyl group consistently introduces steric repulsion, as seen in metalloporphyrins, leading to nonplanar geometries when adjacent to bulky groups .
  • Cyclopentyl vs.

Yield and Purity :

  • The dimethylcyclopentanone derivative () achieves >90% yield through optimized hydrolysis, whereas fluorophenyl-containing heterocycles () require precise crystallization from dimethylformamide for structural integrity .

Physicochemical Properties

Property This compound 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 2-Chlorobenzyl 4-Fluorophenyl Ketone
Electron Effects Strong electron-withdrawing (F) Moderate electron-withdrawing (Cl) Combined Cl/F effects
Polarity High (due to F and ketone) Moderate (dimethyl groups reduce polarity) High (aromatic Cl and F)
Steric Hindrance Significant (cyclopentyl) High (dimethyl groups) Low (planar benzyl)

Thermal Stability : Fluorophenyl groups enhance thermal stability in heterocyclic systems (e.g., thiazole derivatives), as evidenced by melting points exceeding 200°C .

Biological Activity

Cyclopentyl 4-fluorophenyl ketone (CP4F) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological mechanisms, interactions, and implications of CP4F based on current research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a 4-fluorophenyl ketone moiety. The presence of the fluorine atom significantly influences its electronic properties, enhancing its reactivity and interaction with biological targets. The molecular formula for CP4F is C11H11FOC_{11}H_{11}FO, with a molecular weight of approximately 192.2 g/mol.

The biological activity of CP4F is primarily attributed to its ability to interact with specific enzymes and receptors. The ketone functional group can form hydrogen bonds with active sites of target proteins, modulating their activity. Moreover, the fluorine atom enhances binding affinity, making CP4F a potential inhibitor or activator in various biochemical pathways.

Enzyme Interaction

CP4F has been shown to influence enzyme activity through competitive inhibition or allosteric modulation. This can alter metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Antimicrobial Activity

Recent studies have indicated that CP4F exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

In vitro studies have highlighted the anticancer potential of CP4F. It was observed to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The compound's efficacy varied across different cancer types, with notable effects on breast and lung cancer cells .

Study Target Effect MIC (µg/mL)
Study 1MRSAInhibition8
Study 2Breast Cancer CellsApoptosis InductionN/A
Study 3Lung Cancer CellsCaspase ActivationN/A

Comparative Analysis

When compared to structurally similar compounds, such as cyclopentyl phenyl ketone and cyclopentyl 4-chlorophenyl ketone, CP4F shows distinct biological activities due to the presence of the fluorine atom. This substitution not only alters reactivity but also enhances selectivity towards specific biological targets.

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